molecular formula C14H20O2 B8493393 2-(4-Tert-butyl-benzyloxymethyl)-oxirane

2-(4-Tert-butyl-benzyloxymethyl)-oxirane

Cat. No.: B8493393
M. Wt: 220.31 g/mol
InChI Key: YEKXBSNYZMOLEH-UHFFFAOYSA-N
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Description

2-(4-Tert-butyl-benzyloxymethyl)-oxirane is an epoxide derivative characterized by a three-membered cyclic ether (oxirane) functional group. The compound features a tert-butyl group attached to a benzyloxymethyl substituent at the 4-position of the aromatic ring. This structural configuration confers unique electronic and steric properties, enhancing its stability and lipophilicity compared to simpler epoxides.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methoxymethyl]oxirane

InChI

InChI=1S/C14H20O2/c1-14(2,3)12-6-4-11(5-7-12)8-15-9-13-10-16-13/h4-7,13H,8-10H2,1-3H3

InChI Key

YEKXBSNYZMOLEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COCC2CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, their molecular characteristics, and substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituents Lipophilicity (LogP) Reference
2-(4-Tert-butyl-benzyloxymethyl)-oxirane Not provided Not available 4-Tert-butyl-benzyloxymethyl High (estimated) -
2-[2-(4-Chlorophenyl)ethyl]-2-(1,1-dimethylethyl)oxirane C₁₄H₁₉ClO 238.75 4-Chlorophenyl ethyl, tert-butyl 4.4 (XLogP3)
2-(2,4-Dichlorophenyl)-2-n-butyl oxirane C₁₂H₁₄Cl₂O 269.15 2,4-Dichlorophenyl, n-butyl Not reported
2-(2-fluorophenyl)-2-(4-fluorophenyl)oxirane C₁₄H₁₀F₂O 232.23 2-Fluorophenyl, 4-fluorophenyl Not reported
2-[4-(Trifluoromethyl)phenyl]oxirane C₉H₇F₃O 188.15 4-Trifluoromethylphenyl Enhanced (due to -CF₃)
(R)-(-)-2-(Benzyloxymethyl)-oxirane C₁₀H₁₂O₂ 164.20 Benzyloxymethyl Moderate

Key Observations:

  • Substituent Effects: The tert-butyl group in 2-(4-Tert-butyl-benzyloxymethyl)-oxirane likely increases steric hindrance and thermal stability compared to smaller substituents (e.g., benzyloxymethyl in ). Halogenated derivatives (e.g., Cl, F) enhance electrophilicity and reactivity in epoxide ring-opening reactions .
  • Lipophilicity: Compounds with bulky alkyl or aryl groups (e.g., tert-butyl, n-butyl) exhibit higher LogP values, improving solubility in non-polar matrices . The trifluoromethyl group (-CF₃) in further enhances lipophilicity and electronic withdrawal.

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